N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide
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Overview
Description
N-(2-Azabicyclo[221]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of high-purity reagents, and implementation of efficient purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide
- N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide
Uniqueness
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide is unique due to its imidazo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, which may have different core structures or functional groups.
Properties
Molecular Formula |
C13H15N5O |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide |
InChI |
InChI=1S/C13H15N5O/c19-13(17-11-2-9-1-8(11)3-15-9)12-6-18-7-14-4-10(18)5-16-12/h4-9,11,15H,1-3H2,(H,17,19) |
InChI Key |
QYTODHDUENJTBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2)NC(=O)C3=CN4C=NC=C4C=N3 |
Origin of Product |
United States |
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